Praseodymium triiodate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

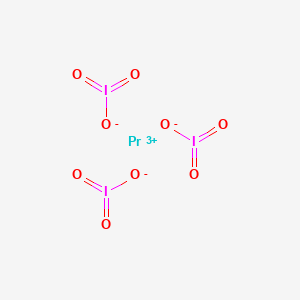

Praseodymium triiodate (Pr(IO3)3) is a rare earth metal compound that has gained attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and has a molecular weight of 685.62 g/mol. Praseodymium triiodate has been studied extensively for its potential applications in various fields such as catalysis, energy storage, and environmental remediation.

Wirkmechanismus

The mechanism of action of Praseodymium triiodate in catalysis is still under investigation. However, it has been proposed that the compound acts as a Lewis acid catalyst, which facilitates the transfer of electrons in the reaction. In photocatalysis, Pr(IO3)3 absorbs light energy and generates electron-hole pairs, which react with the organic pollutants to degrade them into harmless products.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of Pr(IO3)3. However, it has been reported that exposure to high concentrations of Praseodymium triiodate can cause irritation to the eyes, skin, and respiratory system. Therefore, it is essential to handle this compound with care.

Vorteile Und Einschränkungen Für Laborexperimente

Praseodymium triiodate has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized using simple methods. Additionally, Pr(IO3)3 is a highly efficient catalyst, which makes it an ideal choice for various reactions. However, the limitations of this compound include its high cost and limited availability.

Zukünftige Richtungen

There are several potential future directions for research on Praseodymium triiodate. One area of interest is the development of new synthesis methods that can produce this compound in large quantities and at a lower cost. Another area of research is the investigation of the catalytic properties of Pr(IO3)3 for other reactions. Additionally, the potential use of Praseodymium triiodate in energy storage and environmental remediation is an exciting avenue for future research.

Conclusion

In conclusion, Praseodymium triiodate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It has been studied extensively for its potential applications in catalysis, energy storage, and environmental remediation. The compound can be synthesized through various methods, and its mechanism of action is still under investigation. While there is limited research on the biochemical and physiological effects of Pr(IO3)3, it is essential to handle this compound with care. There are several potential future directions for research on Praseodymium triiodate, including the development of new synthesis methods and investigation of its catalytic properties for other reactions.

Synthesemethoden

Praseodymium triiodate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method for synthesizing Pr(IO3)3 is by reacting praseodymium nitrate with potassium iodate in aqueous solution. The reaction is carried out under controlled conditions of temperature and pH to obtain a pure product.

Wissenschaftliche Forschungsanwendungen

Praseodymium triiodate has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of Pr(IO3)3 is in catalysis. It has been found to be an efficient catalyst for the oxidation of alcohols and alkanes. Praseodymium triiodate has also been used as a photocatalyst for the degradation of organic pollutants in wastewater treatment.

Eigenschaften

CAS-Nummer |

14945-15-4 |

|---|---|

Produktname |

Praseodymium triiodate |

Molekularformel |

I3O9Pr |

Molekulargewicht |

665.62 g/mol |

IUPAC-Name |

praseodymium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI-Schlüssel |

CIFGBMZYGQOOKC-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |

Kanonische SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |

Andere CAS-Nummern |

14945-15-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.